(1-Butoxypropoxy)benzene (1-Butoxypropoxy)benzene
Brand Name: Vulcanchem
CAS No.: 923035-47-6
VCID: VC18998412
InChI: InChI=1S/C13H20O2/c1-3-5-11-14-13(4-2)15-12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3
SMILES:
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol

(1-Butoxypropoxy)benzene

CAS No.: 923035-47-6

Cat. No.: VC18998412

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

(1-Butoxypropoxy)benzene - 923035-47-6

Specification

CAS No. 923035-47-6
Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
IUPAC Name 1-butoxypropoxybenzene
Standard InChI InChI=1S/C13H20O2/c1-3-5-11-14-13(4-2)15-12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3
Standard InChI Key JHHVHLXFTQSXDB-UHFFFAOYSA-N
Canonical SMILES CCCCOC(CC)OC1=CC=CC=C1

Introduction

Structural and Nomenclature Characteristics

(1-Butoxypropoxy)benzene features a benzene ring substituted with a propoxy group (–O–C<sub>3</sub>H<sub>7</sub>) that is further modified by a butoxy (–O–C<sub>4</sub>H<sub>9</sub>) substituent at the terminal carbon of the propane chain. The IUPAC name derives from the parent benzene ring, with the substituent designated as 1-butoxypropoxy, indicating the butoxy group’s position on the first carbon of the propoxy chain.

Molecular Formula and Weight

The molecular formula is C<sub>13</sub>H<sub>20</sub>O<sub>2</sub>, with a calculated molecular weight of 208.30 g/mol. This aligns with related diaryl ethers, such as 1-butyl-4-propylbenzene (C<sub>13</sub>H<sub>20</sub>), which shares the same carbon framework but lacks oxygen atoms .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • ~1250 cm<sup>-1</sup>: C–O–C asymmetric stretching (ether linkage).

    • ~1080 cm<sup>-1</sup>: Symmetric C–O stretching.

    • ~3000–3100 cm<sup>-1</sup>: Aromatic C–H stretching.

  • Nuclear Magnetic Resonance (NMR):

    • <sup>1</sup>H NMR: Aromatic protons (δ 6.8–7.2 ppm), methine protons adjacent to oxygen (δ 3.4–4.1 ppm), and alkyl chain signals (δ 0.8–1.6 ppm).

    • <sup>13</sup>C NMR: Aromatic carbons (δ 115–140 ppm), ether-linked carbons (δ 65–75 ppm), and alkyl chain carbons (δ 10–35 ppm).

Synthetic Methodologies

The synthesis of (1-butoxypropoxy)benzene can be achieved through modified Grignard reactions or nucleophilic substitution pathways, as demonstrated in analogous systems .

Grignard Reagent Approach

A patent detailing n-propylbenzene synthesis via Grignard reagents provides a foundational protocol :

  • Formation of Benzylmagnesium Chloride:
    Benzyl chloride reacts with magnesium in ether or tetrahydrofuran (THF) to form the Grignard intermediate.

  • Alkylation with Butoxypropyl Halides:
    The Grignard reagent reacts with 1-butoxypropyl bromide or iodide to introduce the ether sidechain.

  • Quenching and Purification:
    Hydrolysis with water or ammonium chloride yields the crude product, which is purified via distillation or chromatography.

Example Reaction Conditions:

ParameterValue
SolventEther-THF (1:1)
TemperatureReflux (~66°C)
Reaction Time2–4 hours
Yield72–77% (optimized)

Williamson Ether Synthesis

An alternative route involves the reaction of sodium phenoxide with 1-butoxypropyl bromide under basic conditions:

C6H5ONa+Br–C3H6O–C4H9C6H5O–C3H6O–C4H9+NaBr\text{C}_6\text{H}_5\text{ONa} + \text{Br–C}_3\text{H}_6\text{O–C}_4\text{H}_9 \rightarrow \text{C}_6\text{H}_5\text{O–C}_3\text{H}_6\text{O–C}_4\text{H}_9 + \text{NaBr}

This method avoids organometallic intermediates but requires stringent anhydrous conditions.

Physicochemical Properties

Data inferred from structurally similar compounds :

PropertyValue
Density~0.92–0.95 g/cm³
Boiling Point240–260°C (estimated)
Solubility in WaterInsoluble
LogP (Octanol-Water)~3.9–4.2
Flash Point>110°C

The compound’s hydrophobicity (high LogP) suggests applications as a nonpolar solvent or surfactant component.

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